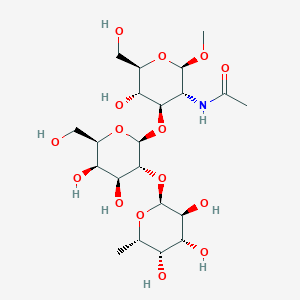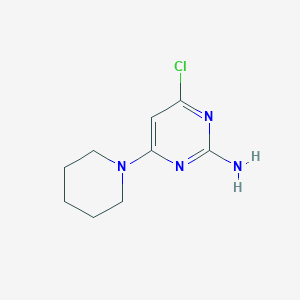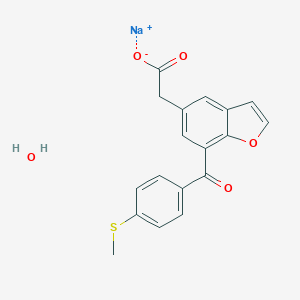![molecular formula C7H7N3O B033709 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one CAS No. 105176-21-4](/img/structure/B33709.png)
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, also known as MCI-154, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a ligand for the synthesis of chiral catalysts.
Mechanism Of Action
The mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is not fully understood, but it has been proposed to act as a kinase inhibitor. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical And Physiological Effects
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been shown to have various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the high cost of synthesis and limited availability of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one can also be a limitation for some researchers.
Future Directions
There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties for drug development, and the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one and its potential side effects in vivo.
Conclusion:
In conclusion, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is a heterocyclic compound that has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its synthesis method has been optimized to increase the yield and purity, and its mechanism of action has been studied extensively. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, and further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been synthesized using different methods, including the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate and formaldehyde in the presence of acetic acid. These methods have been optimized to increase the yield and purity of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one.
properties
CAS RN |
105176-21-4 |
|---|---|
Product Name |
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5(11)6-7(10-4)9-3-8-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
BJIDBSJWJNZYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)





![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)


